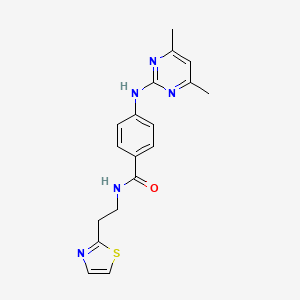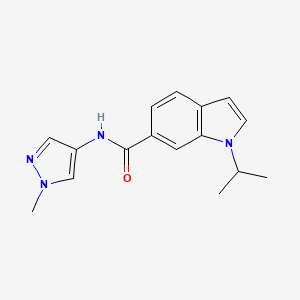
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a benzamide group. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include:
Pyrimidine precursors: 4,6-dimethylpyrimidine-2-amine
Thiazole precursors: 2-bromoethylthiazole
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
類似化合物との比較
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide analogs: Compounds with similar structures but different substituents on the pyrimidine or thiazole rings.
Benzamide derivatives: Compounds with the benzamide core but different functional groups attached to it.
Thiazole-containing compounds: Molecules that contain the thiazole ring but have different functional groups or additional rings.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C18H19N5OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-11-13(2)22-18(21-12)23-15-5-3-14(4-6-15)17(24)20-8-7-16-19-9-10-25-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)(H,21,22,23) |
InChIキー |
MMSBFNCPVZXMAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCC3=NC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14933678.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14933680.png)
![N-[3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]butanamide](/img/structure/B14933693.png)


![2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933721.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14933727.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide](/img/structure/B14933732.png)
![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14933747.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933761.png)
![Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14933762.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14933770.png)
![N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933777.png)
